Flumioxazin-monoamide Ammonia Salt
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Overview
Description
Flumioxazin-monoamide Ammonia Salt is a derivative of flumioxazin, a N-phenyl phthalimide compound. Flumioxazin is a selective soil-applied herbicide used to control annual broad-leaved and dicotyledonous weeds in crops such as cotton, soybean, and peanut . The ammonia salt form enhances its solubility and stability, making it more effective in various agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flumioxazin-monoamide ammonia salt typically involves the nitration of 2,4-difluoronitrobenzene, followed by a series of reactions to introduce the amide and imide functionalities . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the nitration and subsequent reactions are carried out under controlled temperatures and pressures. The final product is purified through crystallization and filtration processes to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Flumioxazin-monoamide ammonia salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can break down the imide and amide linkages.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites that result from the cleavage of the imide and amide linkages and the opening of the cyclic imide .
Scientific Research Applications
Flumioxazin-monoamide ammonia salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of N-phenyl phthalimide derivatives in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Explored for its potential as a lead compound in the development of new herbicidal drugs.
Mechanism of Action
The mechanism of action of flumioxazin-monoamide ammonia salt involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, which causes oxidative damage and ultimately results in the death of the target weeds . The molecular targets and pathways involved include the disruption of the photosynthetic electron transport chain and the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin: The parent compound, also a N-phenyl phthalimide derivative.
Sulfentrazone: Another herbicide that inhibits protoporphyrinogen oxidase but has a different chemical structure.
Oxyfluorfen: A diphenyl ether herbicide with a similar mode of action but different chemical properties.
Uniqueness
Flumioxazin-monoamide ammonia salt is unique due to its enhanced solubility and stability, which make it more effective in various agricultural applications compared to its parent compound and other similar herbicides .
Properties
Molecular Formula |
C19H20FN3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
azane;2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O5.H3N/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26;/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26);1H3 |
InChI Key |
BPJBTQXDGOZQSR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O.N |
Origin of Product |
United States |
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